Cas no 2034314-50-4 ((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone)

5-メチル-1-フェニル-1H-ピラゾール-4-イル基と3-(ピリジン-4-イルオキシ)ピロリジン-1-イル基を有するメタノン誘導体です。この化合物は、特異的な分子構造により、高い生物学的活性が期待されます。特に、中枢神経系や炎症関連のターゲットに対する選択性が注目されており、医薬品開発におけるリード化合物としての潜在性を有しています。結晶性や安定性に優れた物理化学的特性を示し、創薬研究における取り扱いやすさも特徴です。分子内のピリジンオキシ基とピラゾール環の組み合わせが、標的タンパク質との相互作用を最適化する設計となっています。

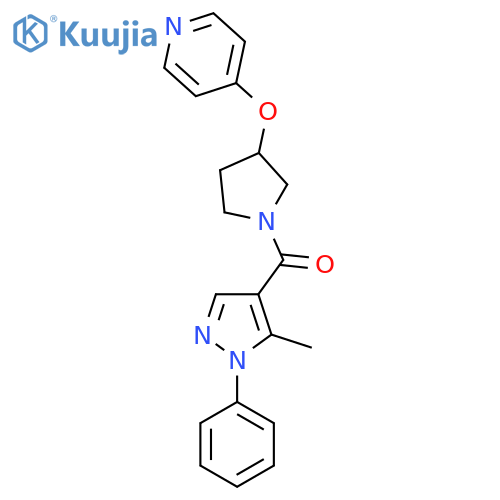

2034314-50-4 structure

商品名:(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone

- (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- 4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

- 2034314-50-4

- F6476-5236

- AKOS026690172

-

- インチ: 1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3

- InChIKey: RRSVNRVQGLGIET-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CN=CC=1)C1CN(C(C2C=NN(C3C=CC=CC=3)C=2C)=O)CC1

計算された属性

- せいみつぶんしりょう: 348.15862589g/mol

- どういたいしつりょう: 348.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 476

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 60.2Ų

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6476-5236-40mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-15mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-100mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-5μmol |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-3mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-1mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-10mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-75mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-2μmol |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F6476-5236-5mg |

4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |

2034314-50-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2034314-50-4 ((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量